

A Comparative Analysis of Heptyl 4-aminobenzoate: Cross-referencing Experimental and Computational Data

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Compound of Interest

Compound Name: Heptyl 4-aminobenzoate

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In the landscape of pharmaceutical research and drug development, the meticulous characterization of small molecules is paramount. This guide provides a comparative analysis of **Heptyl 4-aminobenzoate**, cross-referencing its available data with that of its shorter-chain analogs, Methyl 4-aminobenzoate and Ethyl 4-aminobenzoate. Due to a scarcity of publicly available experimental data for the heptyl ester, this guide leverages computational predictions and draws comparisons with well-documented, structurally similar compounds to infer its physicochemical and potential biological properties.

This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the available data and detailed experimental protocols for key analytical techniques.

Physicochemical Properties: A Comparative Overview

The following table summarizes the experimental and computed physicochemical properties of **Heptyl 4-aminobenzoate** and its methyl and ethyl analogs. This allows for a direct comparison of how the alkyl chain length may influence these key parameters.

Property	Heptyl 4-aminobenzoate	Ethyl 4-aminobenzoate	Methyl 4-aminobenzoate
Molecular Formula	C ₁₄ H ₂₁ NO ₂	C ₉ H ₁₁ NO ₂ [1]	C ₈ H ₉ NO ₂
Molecular Weight	235.32 g/mol (Computed)[2]	165.19 g/mol [1]	151.16 g/mol
Melting Point	Data available in SpringerMaterials[2]	88-92 °C[1]	110-113 °C[3][4]
Boiling Point	Not available	310 °C[1]	Not available[3]
Water Solubility	Not available	Insoluble	Slightly soluble[4][5]
logP (XLogP3)	4.5 (Computed)[2]	1.9 (Computed)	1.5 (Computed)[6]
Kovats Retention Index	2046, 2054 (Standard non-polar)[2]	Not available	Not available

Spectral Data Comparison

Spectroscopic data is fundamental for the structural elucidation and confirmation of chemical compounds. While experimental spectra for **Heptyl 4-aminobenzoate** are not readily available in public databases, a comparison of the known spectral characteristics of its analogs provides a basis for predicting its spectral features.

Spectral Data	Heptyl 4-aminobenzoate	Ethyl 4-aminobenzoate	Methyl 4-aminobenzoate
¹ H NMR	Predicted to show signals for the heptyl chain protons, aromatic protons, and the amino group protons.	¹ H NMR data available.[7]	¹ H NMR data available.
¹³ C NMR	Predicted to show signals for the heptyl chain carbons, aromatic carbons, and the ester carbonyl carbon.	¹³ C NMR data available.[7]	¹³ C NMR data available.
FT-IR	Predicted to show characteristic peaks for N-H stretching (amine), C=O stretching (ester), and aromatic C-H and C=C vibrations.	FT-IR and FT-Raman spectra have been recorded and analyzed.[8][9] Key stretches include -NH ₂ (3300-3500 cm ⁻¹), C=O (1700-1750 cm ⁻¹), and aromatic C-H (3000-3100 cm ⁻¹).[10]	IR spectrum available.
Mass Spectrometry	Predicted to show a molecular ion peak corresponding to its molecular weight.	Mass spectral data available.[11]	Mass spectral data available.

Biological Activity

Ethyl 4-aminobenzoate, commonly known as benzocaine, is a well-known local anesthetic.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses. Derivatives of 4-

aminobenzoic acid have also been investigated for their antimicrobial and cytotoxic activities. While no specific biological activity data for **Heptyl 4-aminobenzoate** was found, its structural similarity to benzocaine suggests it may possess similar local anesthetic properties, with the longer alkyl chain potentially influencing its potency, duration of action, and toxicity profile.

Experimental Protocols

Detailed methodologies for key experiments are provided below to support researchers in their own investigations.

Melting Point Determination

Principle: The melting point is a key physical property used to identify a substance and assess its purity. A pure crystalline solid typically has a sharp melting point range of 1-2°C. Impurities tend to lower and broaden the melting range.[12]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[12]
- Capillary tubes[12][13]
- Thermometer
- Mortar and pestle (for sample preparation)

Procedure (Capillary Method):[14]

- Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.[12]
- Loading the Capillary Tube: Invert an open-ended capillary tube and press the open end into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be approximately 2-3 mm.[15]
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.[12]

- If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[15]
- For an accurate measurement, heat rapidly to about 10-15°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[13]
- Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[13]
- Cooling: Allow the apparatus to cool before performing another measurement. Use a fresh sample in a new capillary tube for each determination.[15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending). The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Apparatus:

- FT-IR spectrometer
- Sample holder (e.g., KBr plates, ATR crystal)[16]
- Potassium bromide (KBr) powder (for pellet method)
- Agate mortar and pestle
- Hydraulic press (for pellet method)
- Solvent (for solution method)

Procedure (KBr Pellet Method):

- Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.[17]

- Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[17]
- Background Spectrum: Run a background spectrum with an empty sample compartment or a blank KBr pellet to account for atmospheric and instrumental interferences.
- Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer's sample holder and acquire the infrared spectrum.[17]
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field and irradiated with radiofrequency waves, the nuclei absorb energy at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.

Apparatus:

- NMR spectrometer
- NMR tubes (high-quality, clean)[18]
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)[18][19]
- Micropipette or syringe

Procedure (^1H NMR):

- Sample Preparation:
 - Weigh 5-25 mg of the sample for a ^1H NMR spectrum.[20]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[18][20] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[18]

- Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube. Avoid introducing solid particles or air bubbles.[18][20]
- Instrument Setup:
 - Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR spectrometer.
- Data Acquisition:
 - The instrument will "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.
 - Acquire the ^1H NMR spectrum according to the instrument's standard procedures.
- Data Processing and Analysis:
 - Process the raw data (Fourier transform, phase correction, and baseline correction).
 - Integrate the signals to determine the relative number of protons for each peak.
 - Analyze the chemical shifts and splitting patterns (multiplicity) to elucidate the molecular structure.

Visualizations

The following diagrams illustrate key concepts relevant to the analysis and potential biological activity of **Heptyl 4-aminobenzoate**.

Caption: Workflow for the comparative analysis of **Heptyl 4-aminobenzoate**.

Caption: Hypothetical blockade of a voltage-gated sodium channel by **Heptyl 4-aminobenzoate**.

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